molecular formula C17H14N2O2 B11354077 N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11354077
M. Wt: 278.30 g/mol
InChI Key: VRDYNWFHCANMEP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-methylphenylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. These methods can include the use of microreactors and automated systems to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and aromatic amides, such as:

  • N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
  • This compound

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)18-17(20)15-11-16(21-19-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)

InChI Key

VRDYNWFHCANMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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